REACTION_SMILES
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[CH3:9][N:10]([C:11](=[O:12])[Cl:13])[c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1.[ClH:8].[OH:1][n:2]1[c:3]([Cl:7])[n:4][cH:5][cH:6]1>>[O:1]([n:2]1[c:3]([Cl:7])[n:4][cH:5][cH:6]1)[C:11]([N:10]([CH3:9])[c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1)=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C(=O)Cl)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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On1ccnc1Cl
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Name
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Type
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product
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Smiles
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CN(C(=O)On1ccnc1Cl)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |